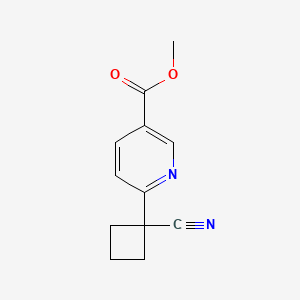

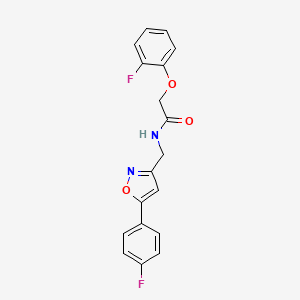

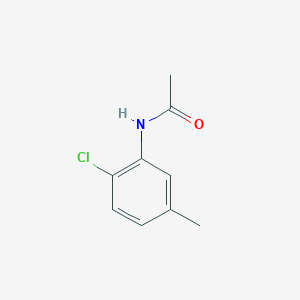

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “this compound” likely contains a 2-aminothiazole scaffold, which is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

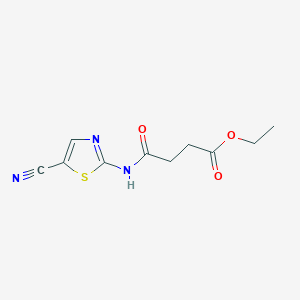

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including trifluoromethyl heterocycles. The use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps enables the creation of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from the diazoketoester, either directly in a single step or with just one additional step (Honey et al., 2012).

Development of Organic Reactions

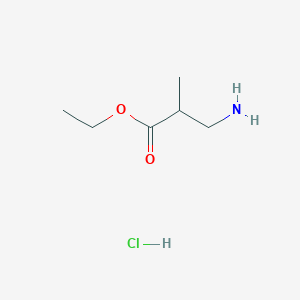

The compound also finds application in the development of novel organic reactions. For example, it has been involved in the synthesis of α-(4-oxazolyl)amino esters via Brønsted acid catalyzed tandem reactions. The process highlights a series of bond-forming reactions including imine formation, intermolecular Michael addition, and intramolecular Michael addition to generate both the oxazole and amino acid functionalities in a single step (Lee et al., 2018).

Exploration of Antimicrobial Activities

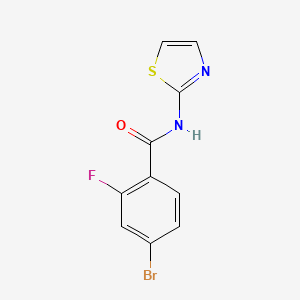

Additionally, ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the compound, has been modified and synthesized for the investigation of antimicrobial activities. The structures of synthesized derivatives were confirmed by various spectral techniques, and their antimicrobial activities were evaluated against strains of bacteria and fungi. This research provides valuable insights into the structure-activity relationships of these molecules, which can be useful for future therapeutic applications (Desai et al., 2019).

Mecanismo De Acción

Target of Action

It is known that 2-aminothiazole derivatives, which are structurally similar to the compound , have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds, such as 2-aminothiazole derivatives, have been shown to interact with their targets and cause changes that inhibit cell growth .

Biochemical Pathways

It is known that similar compounds, such as 2-aminothiazole derivatives, can affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cell growth .

Result of Action

Similar compounds, such as 2-aminothiazole derivatives, have been shown to inhibit cell growth .

Direcciones Futuras

The 2-aminothiazole scaffold, which is present in “Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further exploring the potential of this scaffold in the development of new anticancer drugs .

Propiedades

IUPAC Name |

ethyl 4-[(5-cyano-1,3-thiazol-2-yl)amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-2-16-9(15)4-3-8(14)13-10-12-6-7(5-11)17-10/h6H,2-4H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIZASXAMQOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NC=C(S1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)

![2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide](/img/structure/B2534344.png)

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

![2-(benzylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2534353.png)